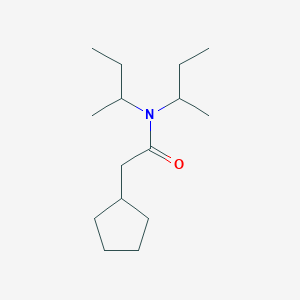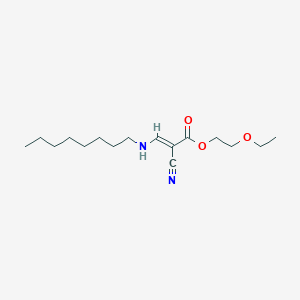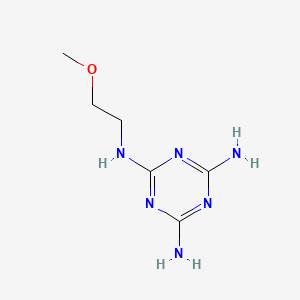
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a disiloxane backbone and a fluorine atom attached to one of the silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol typically involves the reaction of fluorinated silanes with appropriate alcohols under controlled conditions. One common method includes the reaction of 3-fluoropropyltrichlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form silanes with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silanes with different oxidation states.
Substitution: Formation of substituted disiloxanes with various functional groups.
Applications De Recherche Scientifique
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The disiloxane backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different applications.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol used in different contexts.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct reactivity.
Uniqueness
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is unique due to its disiloxane backbone and the presence of a fluorine atom. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
92810-28-1 |
|---|---|
Formule moléculaire |
C12H29FO2Si2 |
Poids moléculaire |
280.53 g/mol |
Nom IUPAC |
fluoro-[hydroxy-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H29FO2Si2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12,14H,1-8H3 |
Clé InChI |
STRBDMAOTUJMTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(O)O[Si](C(C)C)(C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)




![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)




